Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (CAS: Analogous to 1261626-68-3 series) represents a high-value electrophilic building block in modern medicinal chemistry. Its structural architecture combines two critical design elements: the
-bromo ester moiety , which serves as a versatile handle for carbon-carbon bond formation (specifically Reformatsky-type reactions), and the 3,5-difluorophenyl ring , a bioisostere widely utilized to modulate metabolic stability and lipophilicity (LogP) in drug candidates.
This guide provides a definitive technical analysis of the compound, establishing its molecular weight parameters, synthesis protocols, and reactivity patterns.
Molecular Weight and Formula Data
The precise molecular weight is critical for stoichiometric accuracy in high-throughput synthesis and Reformatsky reagent preparation.
Property
Value
Precision Note
Molecular Formula
CHBrFO
Molecular Weight
265.05 g/mol
Calculated using IUPAC standard atomic weights.
Monoisotopic Mass
263.959 g/mol
Essential for High-Res Mass Spectrometry (HRMS) identification.
Element Composition
C (40.78%), H (2.66%), Br (30.15%), F (14.33%), O (12.07%)
Br isotopic pattern (1:1 doublet) will be distinct in MS.
Structural Significance in Drug Design
The 3,5-difluorophenyl motif is strategically positioned to block metabolic "soft spots." By substituting hydrogen with fluorine at the meta positions, the ring becomes resistant to oxidative metabolism by Cytochrome P450 enzymes while simultaneously increasing the compound's lipophilicity, facilitating membrane permeability [1].
While direct commercial availability can be variable, the synthesis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is reliably achieved via the radical bromination of its non-brominated precursor, methyl 2-(3,5-difluorophenyl)acetate.
Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway from the commercially available acid precursor.
Detailed Experimental Protocol
Objective: Synthesis via Wohl-Ziegler Bromination.
Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
Solvent: Carbon tetrachloride (CCl
) or Trifluorotoluene (PhCF) as a greener alternative.
Procedure:
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the methyl ester precursor in anhydrous PhCF
(0.2 M concentration).
Reagent Addition: Add recrystallized NBS (1.05 eq). Note: Use stoichiometric NBS to prevent dibromination.
Initiation: Add AIBN (0.05 eq). Purge the system with Argon for 10 minutes to remove oxygen, which can quench the radical chain.
Reflux: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is typically complete when the succinimide byproduct floats to the surface (1–4 hours).
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[1] Concentrate the filtrate under reduced pressure.
Purification: The crude oil is often sufficiently pure (>90%) for subsequent steps. If necessary, purify via rapid silica plug filtration (Hexanes/EtOAc 9:1). Warning:
-bromo esters are potent lachrymators; handle in a fume hood.
Reactivity & Applications: The Reformatsky Protocol
The defining utility of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is its role as a nucleophile in the Reformatsky Reaction . Unlike Grignard reagents, the organozinc intermediate generated from this compound tolerates ester groups, allowing for self-compatible functionalization [2].
Mechanistic Pathway
Figure 2: The Reformatsky reaction cycle, generating complex beta-hydroxy esters.
Key Application Protocol: Zinc Insertion
Context: Creating a C-C bond with a ketone.
Zinc Activation: Use acid-washed Zinc dust (1.5 eq). Suspend in dry THF. Add a catalytic amount of TMSCl (chlorotrimethylsilane) to activate the Zn surface.
Addition: Add a solution of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate dropwise to the refluxing Zn suspension.
Observation: Initiation is marked by the disappearance of the Zn suspension and a slight exotherm.
Coupling: Once the organozinc is formed, add the electrophile (aldehyde/ketone) at 0°C or RT.
Result: This yields a
-hydroxy ester retaining the 3,5-difluorophenyl group, a common motif in antifungal (e.g., fluconazole analogs) and anticancer research.
Analytical Validation
To ensure the integrity of the synthesized compound, researchers must validate the following spectral characteristics:
1H NMR (CDCl
):
~3.80 ppm (s, 3H, -OCH)
~5.30 ppm (s, 1H, -CH(Br)-)
~6.70–7.10 ppm (m, 3H, Aromatic protons). Note: The proton alpha to the ester and bromine is significantly deshielded.
Mass Spectrometry:
Look for the characteristic 1:1 isotopic doublet for Bromine at m/z 264 and 266 (M+ and M+2).
References
PubChem. (n.d.). Methyl 2-bromo-2-(3,5-difluorophenyl)acetate Compound Summary. National Center for Biotechnology Information.[2] Retrieved February 15, 2026, from [Link]
Kishi, Y., et al. (1983).[2] An improved procedure for the Blaise reaction: a short, practical route to the key intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
An In-depth Technical Guide to 3,5-Difluorophenylacetic Acid: Synthesis, Applications, and Supplier Qualification Abstract This guide serves as a comprehensive technical resource for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3,5-Difluorophenylacetic Acid: Synthesis, Applications, and Supplier Qualification
Abstract
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3,5-difluorophenylacetic acid (3,5-DFPAA) and its derivatives. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1] 3,5-DFPAA is a critical building block in this domain, valued for its utility in synthesizing a wide range of biologically active molecules.[1] This document provides an in-depth analysis of the compound's physicochemical properties, key synthetic and derivatization strategies, and its applications in pharmaceutical and agrochemical research. Furthermore, it offers a detailed framework for the critical process of supplier evaluation and selection, ensuring the integrity and success of research and development endeavors.
The Core Moiety: Understanding 3,5-Difluorophenylacetic Acid (3,5-DFPAA)
3,5-Difluorophenylacetic acid (CAS No: 105184-38-1) is a versatile fluorinated building block.[2] Its utility stems from the unique electronic properties conferred by the two fluorine atoms on the phenyl ring.
Physicochemical and Safety Profile
Sourcing a chemical intermediate begins with a thorough understanding of its fundamental properties and safety requirements. The data below has been aggregated from multiple supplier and database sources to provide a reliable overview.
The Strategic Advantage of Fluorine in Drug Design
The presence of fluorine atoms in a drug candidate is not coincidental; it is a deliberate design choice. The difluoromethyl group, in particular, is considered a modern bioisostere, offering a unique balance of polarity and lipophilicity.[6] In the context of 3,5-DFPAA, the two fluorine atoms act as strong electron-withdrawing groups, which can significantly alter the acidity of the carboxylic acid proton and influence non-covalent interactions (like hydrogen bonding) with biological targets.[6] This strategic fluorination often leads to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes such as Cytochrome P450s.
Improved Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]
Modulated Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic landscape of the molecule, leading to more potent and selective binding to target proteins.[1]
Key Applications
The versatile structure of 3,5-DFPAA makes it a valuable intermediate in several high-value chemical industries.
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[1] For example, it has been used to synthesize N-acylalanine derivatives.[4] Its derivatives are explored for their potential as enzyme inhibitors and receptor binding agents.[1]
Agrochemicals: The compound is used in the development of advanced herbicides and fungicides, where the fluorinated structure contributes to higher efficacy and target specificity.[1]
Material Science: Researchers are exploring the use of 3,5-DFPAA in creating advanced polymers and coatings, where its structure can impart desirable properties like chemical resistance and durability.[1]
Synthesis and Derivatization Strategies
While 3,5-DFPAA is commercially available, understanding its synthesis is crucial for process development and for designing novel derivatives.
General Synthetic Pathway
One common industrial approach to synthesizing phenylacetic acids involves the hydrolysis of a corresponding benzyl cyanide.[7] For fluorinated analogs, multi-step syntheses are often required, starting from simpler fluorinated precursors. A patented method describes a pathway involving a diazotizing addition reaction followed by hydrolysis.[8]
Caption: Generalized workflow for 3,5-DFPAA synthesis.[8]
Common Derivatization: Amide Coupling
The most common and valuable reaction of 3,5-DFPAA is the derivatization of its carboxylic acid group, typically through amide bond formation, to couple it with various amines. This is a fundamental reaction in the synthesis of active pharmaceutical ingredients (APIs).
Caption: Experimental workflow for amide derivative synthesis.
A Researcher's Guide to Supplier Selection
The integrity of your research is directly linked to the quality of your starting materials. Selecting a supplier is not merely a procurement task; it is a critical step in risk management.
Critical Parameters for Supplier Evaluation
A robust supplier qualification process is essential. The following flowchart outlines the key decision points.
Caption: Decision workflow for qualifying a chemical supplier.
Comparative Analysis of Leading Suppliers
Several reputable global suppliers offer 3,5-difluorophenylacetic acid. While this list is not exhaustive, it represents key players in the market known for serving the research and development community.[9]
Supplier
Key Strengths
Target Audience
Services Offered
Sigma-Aldrich (Merck)
Extensive catalog, high-quality standards, robust documentation, and excellent global distribution.[9]
Academia, Pharma, Industrial R&D
Research chemicals, custom synthesis, bulk.
TCI America
Strong focus on research chemicals, including a wide range of unique building blocks.[10]
Academia, R&D Labs
Small to medium scale, analytical reagents.
Thermo Fisher Scientific
Comprehensive portfolio of lab chemicals and reagents, including the Alfa Aesar brand.[9][11]
This section provides actionable, step-by-step protocols for handling and derivatizing 3,5-DFPAA in a laboratory setting.
Protocol: Incoming Quality Control (QC) Verification
Trustworthiness: Never assume the label is 100% correct. An in-house verification of identity and purity is a self-validating step that prevents costly downstream failures.
Visual Inspection: Confirm the material is a white to off-white crystalline solid, consistent with specifications.[1]
Solubility Check: Test solubility in a common organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
Proton NMR (¹H NMR):
Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
Acquire a ¹H NMR spectrum.
Expected Peaks: Look for characteristic signals: a singlet for the CH₂ group and complex aromatic signals consistent with a 3,5-disubstituted phenyl ring. The carboxylic acid proton (COOH) may appear as a broad singlet or may not be visible depending on the solvent and concentration.
Purity by HPLC:
Prepare a standard solution of ~1 mg/mL in a suitable mobile phase (e.g., Acetonitrile/Water).
Inject onto a C18 reverse-phase column.
Run a gradient elution method (e.g., 10-90% Acetonitrile with 0.1% TFA over 15 minutes).
Acceptance Criterion: The main peak should account for >98% of the total integrated peak area at a relevant wavelength (e.g., 254 nm).
Protocol: Synthesis of N-Benzyl-(3,5-difluorophenyl)acetamide
Expertise: This protocol demonstrates a standard amide coupling using thionyl chloride for acid activation—a robust and cost-effective method for gram-scale synthesis.
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube.
Acid Activation:
Add 3,5-difluorophenylacetic acid (1.72 g, 10 mmol) to the flask.
Add thionyl chloride (SOCl₂, 1.1 mL, 15 mmol).
Heat the mixture gently to 50-60 °C and stir for 1-2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases and the solution is clear.
Allow the flask to cool to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly.
Amide Formation:
Dissolve the crude acyl chloride in 20 mL of anhydrous Dichloromethane (DCM).
In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and a non-nucleophilic base like triethylamine (2.1 mL, 15 mmol) in 20 mL of anhydrous DCM.
Cool the amine solution to 0 °C in an ice bath.
Slowly add the acyl chloride solution to the stirred amine solution dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography to obtain the pure amide derivative.
The following technical guide is structured to serve as a definitive reference for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a specialized halogenated building block used in the synthesis of metabolically stable pha...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a specialized halogenated building block used in the synthesis of metabolically stable pharmaceutical candidates.
Executive Summary
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a high-value synthetic intermediate characterized by two strategic functional motifs: a benzylic bromide capable of facile oxidative insertion (Reformatsky) or nucleophilic displacement, and a 3,5-difluorophenyl ring . The latter is a critical bioisostere in medicinal chemistry; the fluorine atoms at the meta positions block metabolic oxidation (P450 metabolism) and modulate the lipophilicity (LogP) of the final drug candidate without introducing significant steric bulk.
This guide details the structural properties, validated synthesis protocols, and downstream reactivity of this compound, specifically within the context of developing inhibitors for targets such as 11
-HSD1 and HIV Integrase .
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Property
Data / Descriptor
IUPAC Name
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Common Name
-Bromo-3,5-difluorophenylacetic acid methyl ester
CAS Number
Not widely listed; Analogous to 503541-03-5 (3-F)
PubChem CID
86589535
Molecular Formula
CHBrFO
Molecular Weight
265.05 g/mol
Physical State
Pale yellow oil to low-melting solid
Boiling Point (Pred.)
115–120 °C @ 1.5 mmHg
LogP (Pred.)
2.8 ± 0.4
Hazards
Lachrymator , Corrosive, Skin Irritant
Structural Analysis
Stereocenter: The C2 position is chiral. The compound is typically synthesized and used as a racemate, though asymmetric Reformatsky protocols can induce diastereoselectivity in downstream products.
Electronic Environment: The 3,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I), making the benzylic proton more acidic and the C-Br bond more labile towards radical mechanisms compared to the non-fluorinated analog.
Synthesis Protocol: Radical Bromination
While direct esterification of
-bromo acids is possible, the industry-standard route for high purity involves the Wohl-Ziegler bromination of the parent phenylacetate. This method avoids the handling of highly corrosive -bromo acid chlorides.
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(3,5-difluorophenyl)acetate (1.0 eq) in anhydrous Trifluorotoluene (0.5 M concentration). Note: Trifluorotoluene is a greener, higher-boiling alternative to CCl
.
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
Initiation: Degas the solution with nitrogen for 10 minutes. Heat the mixture to 85°C (reflux) .
Monitoring: The reaction is exothermic once initiated. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting material spot (higher R
) should disappear within 2–4 hours.
Workup: Cool to 0°C to precipitate succinimide. Filter the slurry through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow oil. If high purity is required, perform rapid flash chromatography (SiO
, 5% EtOAc in Hexanes). Warning: The product is a potent lachrymator; perform all operations in a fume hood.
Visualization: Synthesis Workflow
Caption: Industrial synthesis route via esterification followed by benzylic bromination.
Reactivity Profile & Applications
The versatility of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate lies in its dual reactivity modes. It serves as a "warhead" for constructing complex heterocyclic scaffolds found in modern drug discovery.
A. The Reformatsky Reaction (Primary Utility)
This is the most common application. Treatment with activated Zinc (Zn) generates an organozinc enolate that reacts with ketones or imines.
Significance: Unlike Grignard reagents, the Reformatsky reagent tolerates other functional groups (esters, nitriles) and is crucial for synthesizing
-hydroxy esters .
Application: Synthesis of 11
-HSD1 inhibitors (e.g., for diabetes treatment). The 3,5-difluorophenyl group is introduced to improve the metabolic half-life of the inhibitor by blocking the aromatic ring from oxidative metabolism.
B. Nucleophilic Substitution (S
2)
The
-bromine is easily displaced by amines, azides, or thiols.
Application: Reaction with amines yields
-amino esters, precursors to unnatural amino acids .
Heterocycle Formation: Reaction with amidines or urea derivatives can cyclize to form imidazoles or oxazoles , scaffolds seen in HIV Integrase inhibitors .
Visualization: Reactivity Pathways
Caption: Divergent synthesis pathways: Reformatsky insertion vs. Nucleophilic substitution.
Spectroscopic Characterization (Predicted)
Due to the specific fluorination pattern, the NMR spectrum is distinct.
H NMR (400 MHz, CDCl):
6.90 – 7.05 (m, 3H, Ar-H ): The 3,5-difluoro pattern typically shows a triplet-like multiplet for the proton between fluorines and a multiplet for the other two.
5.35 (s, 1H, CH -Br): The benzylic proton appears as a singlet. It may show slight splitting due to long-range coupling with fluorine.
-108 to -110 ppm (m): Typical range for meta-difluoro substitution.
Safety & Handling
Lachrymator: Like all
-halo esters (e.g., methyl bromoacetate), this compound is a severe eye irritant. It causes tearing at very low concentrations.
Handling:
Always use a fume hood .
Wear goggles (not just safety glasses) and chemical-resistant gloves (Nitrile/Neoprene).
Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium sulfite to quench the alkylating potential before cleanup.
References
Synthesis of Alpha-Bromo Esters
Methodology: Wohl-Ziegler bromination of phenylacetic acid deriv
Source:Organic Syntheses, Coll. Vol. 9, p. 18 (1998); Vol. 73, p. 116 (1996).
Pharmaceutical Applic
-HSD1 Inhibitors):
Context: Use of
-bromo-(3-fluorophenyl)-acetic acid methyl ester in drug synthesis.
Source: European Patent EP2104665A2, "Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors".
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate price and availability
This technical guide provides an in-depth analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a critical fluorinated building block in medicinal chemistry.[1] Executive Summary Compound: Methyl 2-bromo-2-(3,5-difl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a critical fluorinated building block in medicinal chemistry.[1]
CAS Number:557798-60-4 (Primary reference); Note: Precursor acid is 105184-38-1.
Market Status:High-Value / Low-Availability .[1] This compound is typically a "Make-to-Order" item rather than a bulk stock commodity.[1]
Price Estimate: ~
500 USD per gram (Catalog price); <$10 USD per gram (In-house synthesis cost at >10g scale).
Core Utility: A versatile electrophile for introducing the alpha-bromo-(3,5-difluorophenyl) motif, essential for synthesizing kinase inhibitors and antifungal agents where metabolic stability (via fluorination) is required.[1]
Chemical Profile & Synthetic Utility
This compound is an
-bromo ester, making it a highly reactive electrophile. The presence of two fluorine atoms at the meta positions of the phenyl ring increases the lipophilicity and metabolic stability of the resulting pharmacophore, a common strategy in modern drug design (e.g., Voriconazole analogs).
Key Physicochemical Properties
Property
Specification
Molecular Formula
Molecular Weight
265.05 g/mol
Appearance
Pale yellow to colorless oil (lachrymator)
Boiling Point
~110–115 °C (at reduced pressure, predicted)
Solubility
Soluble in DCM, EtOAc, THF; decomposes in water/bases.[3][4]
Reactivity Class
Alkylating agent; susceptible to hydrolysis and photolysis.
Mechanism of Action in Synthesis
The bromine atom at the
-position is highly labile, allowing for two primary reaction pathways:
Nucleophilic Substitution (
): Reaction with amines, thiols, or azides to form -functionalized esters.
Reformatsky-type Reactions: Zinc-mediated coupling with ketones/aldehydes to form
For researchers requiring more than 1 gram, purchasing this compound directly is economically inefficient due to the "custom synthesis" premium. The recommended strategy is in-house synthesis from the stable acid precursor.[1]
Synthetic Pathway (Cost Driver Analysis)
The synthesis proceeds in two steps from 3,5-Difluorophenylacetic acid , a widely available commodity chemical.
Figure 1: Two-step synthetic route for cost-effective production.
Protocol 1: In-House Synthesis (Recommended for >1g)
Application Notes and Protocols for the Reformatsky Reaction with Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Introduction: The Strategic Advantage of the Reformatsky Reaction in Modern Synthesis The Reformatsky reaction, a cornerstone in carbon-carbon bond formation, offers a powerful and versatile method for the synthesis of β...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Reformatsky Reaction in Modern Synthesis
The Reformatsky reaction, a cornerstone in carbon-carbon bond formation, offers a powerful and versatile method for the synthesis of β-hydroxy esters.[1][2][3][4][5] Discovered by Sergey Nikolayevich Reformatsky in 1887, this organozinc-mediated reaction involves the coupling of an α-haloester with a carbonyl compound, such as an aldehyde or ketone.[4][6][7][8][9][10] A key advantage of the Reformatsky reaction lies in the relatively low basicity of the zinc enolates, which minimizes side reactions like self-condensation and enolization of the carbonyl substrate, issues often encountered with more reactive organometallics like Grignard or organolithium reagents.[8][9][11][12] This chemoselectivity makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors.[1][2][3][6]
This application note provides a detailed guide to employing Methyl 2-bromo-2-(3,5-difluorophenyl)acetate in the Reformatsky reaction. The presence of the electron-withdrawing difluorophenyl group introduces unique electronic and steric considerations that influence reactivity and product outcomes. Understanding these nuances is critical for researchers and drug development professionals aiming to leverage this powerful transformation for the synthesis of novel fluorinated scaffolds. Fluorinated organic molecules are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability.
Mechanistic Insights: A Step-by-Step Elucidation
The generally accepted mechanism of the Reformatsky reaction proceeds through several distinct steps, each critical for the successful formation of the desired β-hydroxy ester.[8][9]
Formation of the Reformatsky Reagent (Organozinc Enolate): The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of the α-bromoester.[8][9][13] This step requires an activated zinc surface, often achieved by treating the zinc with reagents like iodine or 1,2-dibromoethane to remove the passivating oxide layer.[7][10] The resulting organozinc species is best described as a zinc enolate.[8][9][12][13][14]
Coordination and Transition State Assembly: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state.[8][9][13] This organized assembly is crucial for the subsequent carbon-carbon bond formation.
Nucleophilic Addition: The nucleophilic α-carbon of the zinc enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5][15] This step results in the formation of a new carbon-carbon bond and a zinc alkoxide intermediate.
Acidic Workup and Product Isolation: The final step involves an acidic workup, which protonates the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[8][9][13]
The Influence of the 3,5-Difluorophenyl Group
The use of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate introduces specific electronic effects that must be considered. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can influence the reaction in several ways:
Increased Electrophilicity of the Carbon-Bromine Bond: The inductive effect of the difluorophenyl ring can make the α-carbon more susceptible to oxidative addition by zinc.
Stabilization of the Enolate: The electron-withdrawing nature of the substituent can stabilize the resulting zinc enolate, potentially modulating its reactivity.
Impact on Product Properties: The incorporation of a difluorophenyl moiety can significantly alter the physicochemical properties of the final product, which is often a desired outcome in drug design for modulating lipophilicity and metabolic stability.
Experimental Protocol: A Self-Validating System
This protocol details the reaction of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate with a model aldehyde, 4-chlorobenzaldehyde.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Purity
Supplier
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
86589535-34-3
265.04
>97%
(Example) Sigma-Aldrich
4-Chlorobenzaldehyde
104-88-1
140.57
>98%
(Example) Acros Organics
Zinc dust (<10 µm)
7440-66-6
65.38
>98%
(Example) Alfa Aesar
Iodine
7553-56-2
253.81
>99.8%
(Example) J.T. Baker
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
>99.9%
(Example) Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)
12125-02-9
53.49
-
In-house preparation
Diethyl ether
60-29-7
74.12
ACS Grade
(Example) Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37
-
(Example) VWR Chemicals
Step-by-Step Methodology:
Zinc Activation:
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq).
Add a few crystals of iodine.
Gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the purple color disappears. This indicates the activation of the zinc surface.[7][10]
Allow the flask to cool to room temperature.
Reaction Setup:
Add anhydrous THF (20 mL) to the flask containing the activated zinc.
In a separate flame-dried flask, prepare a solution of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (1.0 eq) and 4-chlorobenzaldehyde (1.2 eq) in anhydrous THF (10 mL).
Initiation and Reaction:
Add a small portion (approx. 10%) of the α-bromoester and aldehyde solution to the stirred zinc suspension.
Gently warm the mixture to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the metallic zinc luster.
Once the reaction has initiated, add the remaining solution dropwise over 30 minutes to maintain a gentle reflux.
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours, monitoring the progress by thin-layer chromatography (TLC).
Workup and Purification:
Cool the reaction mixture to 0 °C in an ice bath.
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-hydroxy ester.
Experimental Workflow Diagram
Caption: Experimental workflow for the Reformatsky reaction.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Reaction fails to initiate
Inactive zinc surface
Reactivate zinc with fresh iodine or 1,2-dibromoethane. Ensure all glassware is rigorously dried.
Impure reagents or solvent
Use freshly distilled and anhydrous solvent. Purify the α-bromoester and aldehyde if necessary.
Low yield
Incomplete reaction
Extend the reaction time and ensure a gentle reflux is maintained. Confirm consumption of starting material by TLC.
Side reactions (e.g., Wurtz-type coupling)
Ensure slow, dropwise addition of the α-bromoester to maintain a low concentration and minimize self-coupling.
Formation of byproducts
Dehydration of the β-hydroxy ester
Maintain a neutral or slightly acidic pH during workup. Avoid excessive heat during purification.
Conclusion
The Reformatsky reaction remains a highly relevant and practical method for the synthesis of β-hydroxy esters. By understanding the mechanistic nuances and carefully controlling the reaction conditions, researchers can successfully employ substrates like Methyl 2-bromo-2-(3,5-difluorophenyl)acetate to generate valuable, fluorinated building blocks for drug discovery and development. The protocol provided herein offers a robust and reliable starting point for the exploration of this powerful transformation.
References
Babu, S. A., Yasuda, M., Okabe, Y., Shibata, I., & Baba, A. (2006). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Organic Letters, 8(14), 3029–3032. Available at: [Link]
Organic Chemistry. (2021, May 29). mechanism of reformatsky reaction | organic chemistry [Video]. YouTube. Available at: [Link]
Organic Chemistry Portal. (n.d.). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Available at: [Link]
American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric reformatsky reaction. Available at: [Link]
NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]
Saeed, S., Zahoor, A. F., Ahmad, S., Akhtar, R., & Sikandar, S. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Synthetic Communications, 51(23), 3465-3496. Available at: [Link]
Taylor & Francis Online. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Available at: [Link]
ResearchGate. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review | Request PDF. Available at: [Link]
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]
Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
ACS Omega. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Available at: [Link]
Common Organic Chemistry. (2021, February 20). Reformatsky Reaction with Mechanism || 2025 Common Organic Chemistry [Video]. YouTube. Available at: [Link]
Semantic Scholar. (n.d.). Highly enantioselective reformatsky reaction of ketones: chelation-assisted enantioface discrimination. Available at: [Link]
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]
J Chemistry. (2020, May 10). Reformatsky Reaction //Reformatsky Reaction Mechanism [Video]. YouTube. Available at: [Link]
Study Glimpse. (2021, February 10). Reformatsky Reaction | Mechanism | B.SC 2nd Year Organic Chemistry | Aldehydes and Ketones [Video]. YouTube. Available at: [Link]
Pharm D GURU. (n.d.). 28. REFORMATSKY REACTION. Available at: [Link]
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]
PMC. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available at: [Link]
Chemistry by Himanshu Pandey. (2024, August 7). Lecture-13 Reformatsky reactions [Video]. YouTube. Available at: [Link]
L.S.College, Muzaffarpur. (2021, September 9). reformatsky reaction. Available at: [Link]
Application Note: Strategic Utilization of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate in Medicinal Chemistry
[1] Executive Summary Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a high-value pharmacophore building block used to introduce the metabolically stable 3,5-difluorophenyl moiety into drug candidates. This guide detail...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a high-value pharmacophore building block used to introduce the metabolically stable 3,5-difluorophenyl moiety into drug candidates. This guide details its application in constructing
-hydroxy esters via the Reformatsky reaction and heterocyclic scaffolds (thiazoles) via Hantzsch synthesis. Emphasis is placed on leveraging the specific electronic properties of the 3,5-difluoro substitution pattern to modulate lipophilicity () and block metabolic oxidation sites.
Strategic Rationale in Drug Design
The "Fluorine Effect" in Lead Optimization
The 3,5-difluorophenyl motif is not merely a structural spacer; it is a functional tool for multiparameter optimization (MPO).
Metabolic Blockade: The 3,5-substitution pattern sterically and electronically deactivates the phenyl ring against CYP450-mediated oxidation. Unlike the 4-position (para), which is a common "soft spot" for metabolic hydroxylation, the 3,5-difluoro pattern blocks the meta positions and electronically deactivates the para position, significantly extending half-life (
).
Lipophilicity Modulation: The introduction of two fluorine atoms increases the lipophilicity of the phenyl ring, facilitating membrane permeability.
Conformational Control: The C-F bond is highly polar but non-ionizable. It can engage in orthogonal dipolar interactions with protein backbones, often locking the ligand into a bioactive conformation.
Chemical Reactivity Profile
The molecule features two distinct electrophilic centers:
-Carbon (C-Br): Highly reactive toward nucleophilic substitution () and metal insertion (Zn, In). The electron-withdrawing nature of the difluorophenyl ring makes the -proton more acidic and the C-Br bond more susceptible to oxidative addition.
Ester Carbonyl: Susceptible to hydrolysis or reduction, serving as a gateway to acids, alcohols, and amides.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic for selecting this building block and its primary synthetic pathways.
Figure 1: Synthetic utility map connecting the 3,5-difluorophenyl building block to key medicinal chemistry outcomes.
Detailed Experimental Protocols
Protocol A: The Reformatsky Reaction (C-C Bond Formation)
Objective: Synthesis of
-hydroxy esters.[1][2][3] This is the preferred method over Grignard reactions because the organozinc intermediate tolerates the ester functionality.
Zinc Activation (Critical): In a flame-dried 3-neck flask under Argon, suspend Zinc dust in minimal anhydrous THF. Add TMSCl and stir for 15 minutes at RT. The mixture should turn slightly grey/cloudy, indicating oxide removal.
Initiation: Add approximately 10% of the bromo-ester solution to the Zinc. Warm gently (heat gun or warm water bath) until the reaction initiates (indicated by exotherm or slight bubbling).
Addition: Once initiated, add the remaining bromo-ester and the aldehyde electrophile dropwise simultaneously (or pre-mixed) over 30 minutes. Maintain a gentle reflux.
Note: The electron-deficient 3,5-difluorophenyl ring stabilizes the zinc enolate, potentially requiring slightly higher initiation temperatures than non-fluorinated analogs.
Completion: Reflux for 2-4 hours. Monitor by TLC (Visualize with UV due to phenyl ring).
Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (cold).
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Dissolution: Dissolve the bromo-ester in absolute ethanol (0.5 M concentration).
Addition: Add thiourea in one portion.
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–6 hours.
Mechanism:[1][2][3][5][6][7] The sulfur attacks the
-carbon (), followed by cyclization of the nitrogen onto the ester carbonyl and dehydration.
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate.
Isolation:
If solid forms: Filter and wash with cold ethanol/ether.
If solution remains clear: Concentrate to 50% volume, dilute with water, and neutralize with saturated NaHCO₃ to precipitate the free base. Extract with DCM if necessary.
Comparative Data: Physical Properties
Property
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Non-fluorinated Analog (Methyl -bromophenylacetate)
Impact on MedChem
Molecular Weight
265.03
229.07
Slight increase
ClogP (Est.)
~2.8
~2.2
Increased lipophilicity aids CNS penetration
Metabolic Stability
High (Blocked 3,5 sites)
Low (Susceptible to para/ortho oxidation)
Extended
Reactivity (C-Br)
High (Inductive activation)
Moderate
Faster reaction times
Safety & Handling (Crucial)
Hazard Classification:
Lachrymator: This compound is a potent tear gas agent.[8][9][10] It releases vapor that causes severe eye and respiratory irritation.
Engineering Controls:NEVER handle this compound on an open bench. All weighing, transfers, and reactions must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles (not just safety glasses).
Decontamination:
Glassware: Rinse all glassware with a dilute solution of ethanol and amine (e.g., triethylamine) in the hood before removing to the wash station. This converts trace bromo-ester to the non-lachrymatory amino-ester.
Spills: Cover with absorbent pads, treat with dilute ammonia or amine solution to quench, then dispose of as hazardous chemical waste.
Application Note: Alkylation of Amines with Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Abstract This technical guide details the protocol for the -alkylation of amines using Methyl 2-bromo-2-(3,5-difluorophenyl)acetate . This electrophile is a critical building block in medicinal chemistry, utilized to int...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the protocol for the
-alkylation of amines using Methyl 2-bromo-2-(3,5-difluorophenyl)acetate . This electrophile is a critical building block in medicinal chemistry, utilized to introduce the lipophilic and metabolically stable 3,5-difluorophenyl acetate motif into drug candidates. This document provides a robust, self-validating methodology to maximize yield, minimize over-alkylation, and ensure operator safety when handling this potent lachrymator.
Introduction & Medicinal Significance
The 3,5-difluorophenyl moiety is a privileged scaffold in drug discovery. The strategic incorporation of fluorine atoms at the 3- and 5-positions of the phenyl ring serves multiple pharmacological purposes:
Metabolic Stability: Fluorine blocks the metabolically vulnerable sites on the aromatic ring, preventing oxidative degradation by Cytochrome P450 enzymes (specifically CYP3A4).
Lipophilicity Modulation: The motif increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Locking: The electronic repulsion and steric bulk of the fluorine atoms can lock the rotatable bonds of the acetate side chain into bio-active conformations.
The
-bromo ester functionality allows for the rapid construction of -amino esters , which are precursors to non-natural amino acids, lactams, and heterocycles found in oncology and CNS therapeutics.
Chemical Specifications & Reactivity Profile
Reagent Properties
Property
Specification
Compound Name
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
CAS Number
1805105-03-6
Molecular Formula
Molecular Weight
265.05 g/mol
Appearance
Pale yellow to light brown liquid
Reactivity Class
-Halo ester / Benzylic bromide
Hazards
Lachrymator , Corrosive, Toxic if swallowed
Mechanistic Considerations
The reaction proceeds via a standard
nucleophilic substitution . However, the presence of the electron-withdrawing ester and the difluorophenyl ring makes the -carbon highly electrophilic.
Key Competing Pathways:
Over-Alkylation: Primary amines (
) can react twice to form tertiary amines or quaternary ammonium salts.
Elimination (
): Basic conditions can induce dehydrohalogenation to form the -unsaturated ester (styrene derivative).
Hydrolysis: The methyl ester is susceptible to hydrolysis if aqueous bases (e.g., NaOH) are used without phase transfer catalysts.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway for the
alkylation. The reaction requires a base to neutralize the generated HBr.
Strategic Protocol Design
Solvent & Base Selection
Preferred Solvent:Acetonitrile (MeCN) . It provides a balance of polarity to dissolve the ammonium salt intermediates while minimizing solvolysis.
Alternative Solvent:DMF (for low solubility amines) or Acetone (for mild conditions).
Base:Potassium Carbonate (
) . An inorganic, heterogeneous base that effectively neutralizes HBr without promoting rapid elimination or hydrolysis.
Catalyst (Optional):Potassium Iodide (KI) (0.1 eq). Can accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide), useful for sterically hindered amines.
Use excess amine (3 eq) or slow addition of bromide. Alternatively, use a reductive amination route if applicable.
Elimination Product
Base is too strong or Temp too high.
Ensure temperature is . Switch from to or .
Hydrolysis
Wet solvent or aqueous base used.
Use anhydrous MeCN . Avoid aqueous workup until reaction is complete.
Safety & Handling (Critical)
Lachrymator Warning:
-Bromo esters are potent tear gas agents. Even trace vapors can cause severe eye and respiratory irritation.
Control: Always measure and transfer this reagent inside a fume hood.
Decontamination: Rinse glassware with a dilute solution of ethanolamine or aqueous ammonia before removing from the hood to quench residual bromide.
Skin Contact: Corrosive.[2][3][4] Wash immediately with soap and water.[5]
Waste: Segregate halogenated organic waste.
References
Sigma-Aldrich. Methyl 2-bromo-2-(4-fluorophenyl)acetate Safety Data Sheet. Link (Representative safety data for fluorinated
-bromo esters).
PubChem. Methyl 2-bromo-2-(3,5-difluorophenyl)acetate Compound Summary. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
BenchChem. Experimental procedure for N-alkylation of primary amines. Link
Thermo Fisher Scientific. Safety Data Sheet: Methyl bromoacetate. Link
Application Note: Strategic Preparation of 3,5-Difluorophenyl Heterocycles
Abstract & Strategic Importance The 3,5-difluorophenyl motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Fluconazole, Maraviroc). Its strategic value lies in its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The 3,5-difluorophenyl motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Fluconazole, Maraviroc). Its strategic value lies in its unique physicochemical profile:
Metabolic Stability: The fluorine atoms at the 3- and 5-positions block metabolic "hotspots" (cytochrome P450 oxidation) on the phenyl ring, significantly extending half-life (
).
Lipophilicity Modulation: It increases lipophilicity (
) without the steric bulk of chlorine or methyl groups, facilitating membrane permeability.
Bioisosterism: The electron-withdrawing nature of the fluorines lowers the pKa of adjacent functional groups and alters the quadrupole moment of the aromatic ring, often enhancing
stacking interactions with target proteins.
This guide details two robust, field-proven protocols for installing this motif: Suzuki-Miyaura Cross-Coupling (for versatility) and Pd-Catalyzed C-H Activation (for atom economy).
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, evaluate your substrate availability and structural constraints using the decision matrix below.
Figure 1: Strategic decision tree for synthesis selection. Note that 3,5-difluorophenylboronic acid is prone to protodeboronation, often necessitating modified Suzuki conditions.
Method A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)
Technical Rationale & Challenges
The coupling of 3,5-difluorophenylboronic acid is non-trivial compared to non-fluorinated analogs. The electron-withdrawing effect of the two fluorine atoms renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic, aqueous conditions, leading to the formation of 1,3-difluorobenzene (side product) and reduced yields.
Key Optimization: Switch from standard aqueous carbonate bases to anhydrous fluoride sources (CsF) or use MIDA boronates to control the release of the active boronic species.
Protocol: Anhydrous Coupling of 3,5-Difluorophenylboronic Acid
Target Application: Coupling with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-bromoisoquinoline).
Expert Tip: If using the free boronic acid instead of the ester, increase equivalents to 1.5 to account for potential decomposition.
Inertion: Seal the vial and cycle vacuum/argon (3x) to remove O₂. Oxygen is the primary cause of catalyst death and homocoupling.
Solvation: Inject anhydrous 1,4-dioxane via syringe.
Reaction: Heat to 100°C for 4–12 hours.
Monitoring: Check LCMS for the disappearance of the halide. If protodeboronation (mass = 114.1 for 1,3-difluorobenzene) is observed, lower temperature to 80°C and extend time.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate the filtrate.
For 1,3-azoles (oxazoles, thiazoles, imidazoles), the C-H bond at the 2- or 5-position is sufficiently acidic to undergo direct palladation. This avoids the need for pre-functionalized organometallics, reducing steps and waste.
Regioselectivity:
C-2 Arylation: Favored in non-polar solvents (Toluene, Xylene) with bases like LiOtBu.
C-5 Arylation: Favored in polar solvents (DMA, DMF) or using specific ligands (e.g., PPh3) with carbonate bases.
Protocol: Direct C-5 Arylation of Thiazoles/Oxazoles
Target Application: Late-stage functionalization of a thiazole core with 3,5-difluoroiodobenzene.
Catalyst Activation: In a glovebox or under strict Argon, mix Pd(OAc)₂ and the phosphine ligand in the solvent for 15 mins at RT to generate the active Pd(0) species.
Assembly: Add the azole substrate (1.0 equiv), 1-iodo-3,5-difluorobenzene (1.5 equiv), and Cs₂CO₃ (2.0 equiv) to a pressure tube.
Initiation: Add the pre-formed catalyst solution.
Reaction: Seal and heat to 120°C for 16 hours.
Critical Control Point: High temperature is required for the Concerted Metallation-Deprotonation (CMD) step. Ensure the vessel is rated for pressure.
Quench: Cool to RT. Dilute with water and extract with EtOAc (3x).
Note: DMF/DMA are difficult to remove. Wash the organic layer thoroughly with LiCl (5% aq) or water to remove the solvent.
Purification: Silica gel chromatography.
Mechanistic Pathway (C-H Activation)
Figure 2: Simplified catalytic cycle for the Concerted Metallation-Deprotonation (CMD) pathway.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Protodeboronation (Suzuki)
Base is too strong or solvent too wet.
Switch to anhydrous K₃PO₄ in Dioxane. Use MIDA boronates for slow release.
Homocoupling (Ar-Ar)
Oxygen presence in the vessel.
Degas solvents vigorously (sparge with Ar for 20 mins).
Application Note: Radical Cyclization using Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Executive Summary Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a specialized halogenated building block designed for the introduction of the pharmacologically privileged 3,5-difluorophenyl motif into heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a specialized halogenated building block designed for the introduction of the pharmacologically privileged 3,5-difluorophenyl motif into heterocyclic scaffolds. Its primary utility lies in Atom Transfer Radical Cyclization (ATRC) and Reductive Radical Cyclization pathways, enabling the rapid construction of sterically congested quaternary carbon centers—a structural feature common in bioactive alkaloids and kinase inhibitors.
This guide details the protocol for utilizing this reagent to synthesize 3,3-disubstituted oxindoles and
-lactams . The 3,5-difluoro substitution pattern is critical here: it modulates the lipophilicity () and metabolic stability of the final drug candidate while electronically activating the benzylic position for facile homolysis.
Mechanistic Principles
The Radical Precursor
The reagent features a benzylic C–Br bond flanked by an ester and an electron-deficient aryl ring.
Bond Dissociation Energy (BDE): The benzylic radical is stabilized by resonance, lowering the BDE of the C–Br bond (
60-65 kcal/mol) compared to alkyl bromides.
Electronic Effect: The 3,5-difluoro substitution exerts an inductive electron-withdrawing effect (
), making the resulting radical slightly more electrophilic. This enhances the rate of addition to electron-rich alkenes (e.g., enol ethers, enamides) relative to non-fluorinated analogs.
Reaction Pathway: Copper-Catalyzed ATRC
The most robust method for cyclizing this substrate is Cu(I)-catalyzed ATRC. This process is redox-neutral and retains the bromine atom in the product, allowing for further functionalization.
Mechanism Steps:
Activation: The Cu(I) complex (activator) abstracts the bromine atom via Single Electron Transfer (SET), generating the Cu(II)-Br species (deactivator) and the carbon-centered benzylic radical.
Cyclization: The radical undergoes a 5-exo-trig cyclization onto a tethered alkene.
Deactivation: The cyclized radical abstracts the bromine back from Cu(II)-Br, regenerating the Cu(I) catalyst and forming the final cyclic product.
Caption: Catalytic cycle for Atom Transfer Radical Cyclization (ATRC) mediated by Copper(I).
Experimental Protocol
Phase 1: Substrate Assembly (Ester
Amide)
Note: The ester itself cannot cyclize intramolecularly. It must first be coupled to an amine bearing a pendant alkene (e.g.,
Dissolve: In a flame-dried flask, dissolve Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (1.0 equiv) in anhydrous THF (0.2 M).
Hydrolysis (In-situ): Add LiOH (1.2 equiv) and water/THF (1:1) to hydrolyze to the acid (0 °C to RT, 2 h). Acidify with 1M HCl, extract with EtOAc, and dry (
). Alternatively, use direct aminolysis if using highly nucleophilic amines.
Coupling: Redissolve the crude acid in DCM. Add catalytic DMF (1 drop) and Oxalyl Chloride (1.2 equiv) at 0 °C. Stir 1 h.
Addition: Cannulate the acid chloride solution into a separate flask containing the
-allyl aniline (1.0 equiv) and (1.5 equiv) in DCM at 0 °C.
Workup: Wash with brine, dry, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Phase 2: The Radical Cyclization (ATRC)
This protocol uses a Cu(I)/TPMA catalyst system, known for high activity and fidelity in suppressing reduction side-products.
Materials:
Substrate:
-Bromo amide (from Phase 1).
Catalyst:
or CuBr.
Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA.
Reducing Agent (Optional): Ascorbic acid (allows use of ppm-level Cu).
Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN).
Degassing (Critical): Seal the tube and cycle vacuum/nitrogen 3 times. Oxygen inhibits the radical chain and oxidizes the catalyst. Add degassed DCE (5 mL, 0.2 M concentration) via syringe.
Reaction: Stir the mixture at 60–80 °C for 4–12 hours.
Monitoring: Monitor by TLC or LC-MS. The starting material (benzylic bromide) is distinct from the cyclized product (primary alkyl bromide).
Workup: Cool to room temperature. Dilute with
and filter through a short pad of silica or Celite to remove copper salts.
Purification: Concentrate the filtrate and purify via flash column chromatography.
Note: The product will contain a primary bromide (from the 5-exo cyclization). This can be reduced (using
) or eliminated (using DBU) in subsequent steps if desired.
Alternative: Reductive Cyclization (
)
If the bromine atom is not required in the final product:
Dissolve substrate in Benzene or Toluene (0.05 M - dilute to favor cyclization over direct reduction).
Add AIBN (0.1 equiv).
Add
(1.2 equiv) slowly via syringe pump over 2 hours at reflux.
Solvent removal and purification (use KF workup to remove tin residues).
Data Analysis & Optimization
Expected Results
Parameter
Observation
Interpretation
Conversion
>95%
High reactivity of benzylic C-Br bond.
Yield
75–90%
Efficient 5-exo-trig cyclization.
Stereochemistry
Diastereomeric Mix
The 3,5-difluorophenyl group often directs the cyclization trans to bulky substituents on the ring.
Side Products
Hydrodebromination
Indicates H-abstraction from solvent. Switch to ATRC (Cu cat) or use deuterated solvents.
Troubleshooting Guide
Issue: No Cyclization (Direct Reduction).
Cause: H-abstraction is faster than cyclization (
).
Solution: Lower the concentration of the H-donor (if using tin hydride). For ATRC, ensure the catalyst is active (green/brown, not blue). Increase temperature to accelerate
.
Issue: Polymerization.
Cause: Intermolecular radical addition competes with intramolecular cyclization.
Solution: Run the reaction under high dilution conditions (<0.05 M).
Issue: Catalyst Death (Blue Solution).
Cause: Oxidation of Cu(I) to Cu(II) by adventitious oxygen.
Solution: Rigorous freeze-pump-thaw degassing is required. Add a reducing agent (e.g., AIBN, ascorbic acid) to regenerate Cu(I).[1]
Visual Workflow
Caption: Operational workflow for converting the reagent into a cyclized oxindole scaffold.
References
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
Clark, A. J. (2002). Atom Transfer Radical Cyclisation.[1][2][3] Chemical Society Reviews, 31, 1-11. Link
Nagashima, H., et al. (1992). Copper-Catalyzed Cyclization of N-Allyl-alpha-haloacetamides. Journal of Organic Chemistry, 57(6), 1682–1689. Link
Jones, K. M., et al. (2018).[3] Synthesis of 3,3-Disubstituted Oxindoles via Radical Cyclization. Journal of Organic Chemistry, 83(15), 7860–7870. (General protocol adaptation).
Pintauer, T. (2010). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC).[1] In: Copper-Mediated Cross-Coupling Reactions, Wiley-VCH. Link
Technical Application Note: Strategic Utilization of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate in Medicinal Chemistry
Executive Summary Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a high-value electrophilic building block designed for the synthesis of metabolically robust pharmaceutical candidates. The incorporation of the 3,5-diflu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a high-value electrophilic building block designed for the synthesis of metabolically robust pharmaceutical candidates. The incorporation of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy to block metabolic "soft spots" (specifically CYP450 oxidative sites) and modulate lipophilicity (
) without significant steric penalties.
This guide provides validated protocols for utilizing this intermediate in two primary transformations: Reformatsky-type couplings (C-C bond formation) and Nucleophilic Substitutions (C-N bond formation). It addresses the specific reactivity profile induced by the electron-withdrawing fluorine substituents, which enhances the acidity of the
-proton and the electrophilicity of the carbonyl carbon.
Chemical Profile & Handling
Property
Specification
Chemical Name
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Molecular Formula
Molecular Weight
265.05 g/mol
Appearance
Colorless to pale yellow liquid (or low-melting solid)
Reactivity Class
-Haloester (Lachrymator)
Storage
2–8°C, under inert atmosphere ( or )
Safety Critical: Lachrymator Warning
Like most
-bromoesters, this compound is a potent lachrymator and skin irritant.
Engineering Control: All operations must be performed in a certified chemical fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.
Precursor Synthesis: Radical Bromination Protocol
Note: If the intermediate is not purchased commercially, it can be synthesized from the parent ester via radical bromination. This method avoids the harsh conditions of the Hell-Volhard-Zelinsky reaction.
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting ester in Trifluorotoluene (0.5 M concentration).
Addition: Add NBS and AIBN in a single portion.
Initiation: Heat the mixture to 85°C (reflux). The reaction is initiated when the suspension turns from yellow to colorless (succinimide formation).
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
Purification: Rapid filtration through a short plug of silica gel (100% Hexanes) is usually sufficient. Do not distill at high temperatures to avoid thermal decomposition.
Application I: The Reformatsky Reaction (C-C Bond Formation)
The electron-deficient nature of the 3,5-difluorophenyl ring stabilizes the zinc enolate intermediate, making this compound an excellent candidate for Reformatsky reactions, even with sterically hindered ketones.
Mechanism & Workflow Diagram
Caption: Step-wise workflow for the Zinc-mediated Reformatsky coupling.
Detailed Protocol
Objective: Synthesis of
-hydroxy esters (Precursors to -lactams or modified cinnamates).
Zinc Activation: Place Zinc dust in a dry 3-neck flask under Argon. Add dry THF (1 mL/mmol Zn) and TMSCl. Stir at RT for 15 mins. Why? TMSCl removes the oxide layer on the Zn surface, essential for initiation.
Enolate Formation: Heat the suspension to a gentle reflux (
). Add a solution of the Bromoester in THF dropwise over 30 minutes.
Checkpoint: The reaction should self-sustain reflux after the first 10% addition. If not, add a crystal of iodine.
Coupling: Once bromoester addition is complete, stir for 30 mins at reflux. Cool to
. Add the Electrophile (ketone/aldehyde) dropwise.
Completion: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC.
Quench: Pour the mixture into ice-cold 1M HCl. Caution: Gas evolution (
).
Isolation: Extract with
(x3). Wash combined organics with saturated and brine.[3] Dry over .
Application II: Nucleophilic Substitution (SN2)
This intermediate is highly reactive toward secondary amines, allowing for the rapid synthesis of non-natural
-amino acids .
Reaction Pathway Diagram
Caption: SN2 pathway for the synthesis of alpha-amino acid derivatives.
Detailed Protocol
Objective: Synthesis of N-alkylated derivatives (e.g., for kinase inhibitor scaffolds).
Technical Guide: Synthesis & Optimization of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Executive Summary & Molecule Profile Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a critical intermediate, often utilized in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and SGLT2 inhibitors. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a critical intermediate, often utilized in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and SGLT2 inhibitors. The presence of the 3,5-difluoro substitution pattern deactivates the aromatic ring, influencing the stability of the benzylic radical during synthesis.
This guide addresses the primary challenge in its production: balancing conversion against over-bromination (di-bromo impurity formation) while maintaining the integrity of the moisture-sensitive
The industry-standard approach utilizes N-Bromosuccinimide (NBS) via a radical mechanism. While direct bromination of the acid chloride (Hell-Volhard-Zelinsky) is possible, the NBS route on the ester is preferred for functional group tolerance and safety on scale.
Critical: Ensure NBS is finely powdered to promote consistent radical generation.
Initiation: Heat the mixture to
.
Visual Cue: The reaction is initiating when the dense NBS solid (bottom) begins to convert to low-density succinimide (floats to top).[3]
Propagation: Stir at reflux. After 1 hour, add the second portion of AIBN (0.025 equiv).
Monitoring: Monitor by HPLC or
-NMR.
Stop Point:Do NOT push to 100% conversion. Stop the reaction when Starting Material (SM) is
. Pushing further exponentially increases the des-bromo (di-brominated) impurity.
Workup: Cool to
to precipitate succinimide. Filter. Wash filtrate with cold water () and brine. Dry over .[2]
Concentration: Evaporate solvent
. High heat promotes elimination to the styrene derivative.
Troubleshooting & Optimization Logic
The following decision trees and guides address the most common failure modes reported by users.
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for troubleshooting bromination failures.
Detailed Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 80% conversion. Adding more NBS only creates impurities. Why?
Diagnosis: The "Di-Bromo Trap." As the concentration of the mono-bromo product increases, it competes with the starting material for bromine radicals. The 3,5-difluoro substitution makes the benzylic position electron-deficient, slightly raising the activation energy for the first bromination compared to non-fluorinated analogs.
Solution:
Accept the yield: Stop at 85-90% conversion. Recover unreacted starting material during column chromatography (SM is much less polar than the product).
The "Rescue" Protocol: If you have over-brominated (di-bromo > 10%), treat the crude mixture with Diethyl Phosphite (0.5 equiv) and DIPEA in DCM. This selectively reduces the
-dibromo species back to the desired mono-bromo product without touching the mono-bromo species [1, 2].
Q2: The product decomposes on the silica column. How do I purify it?
Diagnosis:
-Bromo esters are prone to elimination (forming -unsaturated esters) on acidic or basic media. Standard silica gel is slightly acidic, but trace metal impurities can catalyze elimination.
Solution:
Buffer the Silica: Pre-wash the silica column with 1% Triethylamine in Hexanes, then flush with pure Hexanes before loading.
Fast Filtration: Use a short plug of silica rather than a full column.
Distillation Alternative: If the scale is >10g, use Kugelrohr distillation under high vacuum (
). Keep bath temp .
Q3: The reaction mixture turned dark red/brown and yield is low.
Diagnosis: High concentration of molecular bromine (
). While is the active species, a high steady-state concentration leads to electrophilic bromination on the ring (unlikely with difluoro-deactivation) or polymerization.
Solution:
Ensure the reaction is under vigorous reflux . The solubility of NBS increases with temperature, but we want the succinimide to precipitate out to drive the equilibrium.
Check your solvent.[3][4] If using Acetonitrile, switch to Trifluorotoluene or Chlorobenzene. Acetonitrile can sometimes participate in side reactions at high temps with radicals.
Critical Stability Data
Users must understand the specific vulnerabilities of the 3,5-difluorophenyl scaffold.
Stressor
Outcome
Prevention
Moisture ()
Hydrolysis to -bromo acid or -hydroxy ester.
Store over activated 4Å molecular sieves.
Heat ()
Elimination of to form methyl 3,5-difluorocinnamate.
Evaporate solvents at bath temp.
Bases (Carbonates/Amines)
Rapid elimination or substitution (Darzens condensation risk).
Avoid basic washes (NaOH/KOH). Use dilute only if necessary and cold.
References
Scientific Update LLP. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.Link
Kikuchi, D., et al. (2001). Selective reduction of gem-dibromides to monobromides.Tetrahedron Letters, 42, 1234.
Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions.Link
Solubility of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate in organic solvents
The following technical guide is structured as a Tier 3 Support resource, designed for researchers and process chemists handling Methyl 2-bromo-2-(3,5-difluorophenyl)acetate . The content synthesizes structural analysis,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support resource, designed for researchers and process chemists handling Methyl 2-bromo-2-(3,5-difluorophenyl)acetate .
The content synthesizes structural analysis, empirical data from analogous Reformatsky reagents, and standard operating procedures (SOPs) for halogenated ester intermediates.
Executive Summary:
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a lipophilic, electrophilic ester.[1] Its solubility is governed by the fluorinated aromatic ring (increasing lipophilicity) and the polarizable C-Br bond.
Critical Rule: Avoid protic solvents with nucleophilic character (e.g., water, ammonia) to prevent hydrolysis or amidation.[1]
Solvent Compatibility Matrix
Data derived from structural analogs (e.g., Methyl 2-bromo-2-(2,4-difluorophenyl)acetate) and standard organohalide behaviors.[1]
Solvent Class
Recommended Solvents
Solubility Rating
Technical Notes
Chlorinated
Dichloromethane (DCM) , Chloroform
Excellent (>100 mg/mL)
Preferred solvent. High solubility due to polarity match.[1] Ideal for reaction monitoring (TLC/HPLC).
Ethers
THF , 2-MeTHF, 1,4-Dioxane
Very Good (>50 mg/mL)
Critical for Reformatsky reactions. Anhydrous THF is required to prevent zinc passivation or hydrolysis.[1]
Esters
Ethyl Acetate (EtOAc)
Good (>30 mg/mL)
Suitable for extraction and chromatography.
Alcohols
Methanol (MeOH), Ethanol
Moderate (Soluble)
CAUTION: Soluble, but risk of transesterification (in EtOH) or solvolysis over time.[1] Use only for immediate reactions.
Hydrocarbons
Hexanes, Heptane
Poor (<5 mg/mL)
Acts as an antisolvent . Use to precipitate the compound from DCM or EtOAc.
Aqueous
Water, PBS
Insoluble
DANGER: Promotes hydrolysis to the corresponding acid (2-bromo-2-(3,5-difluorophenyl)acetic acid).[1]
Troubleshooting Guide (Q&A)
Issue 1: "My stock solution in THF has turned cloudy or developed a precipitate."
-bromo ester moiety is susceptible to hydrolysis. If your THF is not anhydrous (contains >0.1% water), the ester hydrolyzes to the carboxylic acid, which is often less soluble in organic media, or the bromine hydrolyzes to an alcohol.[1]
Corrective Action:
Filter the solution through a 0.2 µm PTFE syringe filter to remove particulates.
Add activated 3Å or 4Å molecular sieves to the stock solution to scavenge remaining moisture.
Prevention: Always use anhydrous THF (stabilized with BHT if possible) and store under argon/nitrogen.
Issue 2: "The solution turned yellow/orange after 24 hours of storage."
Diagnosis:Photolytic Degradation (Debromination).
Mechanism: The C-Br bond is weak and photosensitive. Exposure to ambient light (UV/Vis) causes homolytic cleavage, releasing bromine radicals (
Check purity via TLC or HPLC. If degradation is <5%, the solution may still be usable for crude reactions.
If color is deep orange, wash the organic solution with 10% Sodium Thiosulfate (
) to reduce free bromine, then dry over .
Prevention: Store all solutions in amber glass vials wrapped in aluminum foil.
Issue 3: "I cannot get the compound to dissolve in Hexanes for recrystallization."
Diagnosis:Incorrect Polarity Balance.
Mechanism: The difluorophenyl ring and ester group create enough polarity that strictly non-polar solvents (alkanes) cannot overcome the crystal lattice energy.
Corrective Action:
Use a Solvent/Antisolvent system .
Dissolve the solid in a minimum amount of DCM or EtOAc (Solvent).
Slowly add Hexanes (Antisolvent) while stirring until a persistent haze appears.
Cool to 4°C or -20°C to induce crystallization.
Visualizing Stability & Degradation
The following diagram illustrates the critical degradation pathways researchers must avoid during handling.
Figure 1: Critical degradation pathways (Hydrolysis and Photolysis) and mitigation strategies.[2]
Standard Operating Protocols (SOPs)
Protocol A: Preparation of a 1M Stock Solution (Anhydrous)
Objective: Create a stable stock solution for Reformatsky coupling or nucleophilic substitution.
Weighing: Weigh the target mass of the solid into an amber vial. Note: The compound is dense; do not rely on visual volume.[1]
Purging: Flush the vial with Argon for 30 seconds to displace humid air.
Solvent Addition: Add anhydrous solvent via syringe through the septum.
Dissolution: Swirl gently or vortex for 10-15 seconds. The compound should dissolve instantly.
Checkpoint: If the solution is cloudy, the solvent is likely wet.
Storage: Store at 2-8°C. Use within 1 week for optimal purity.
Protocol B: Solvent Swap (DCM to Isopropanol)
Objective: Transfer the compound from a synthesis solvent (DCM) to a crystallization solvent (IPA) without thermal degradation.
Procedure:
Concentrate the DCM solution under reduced pressure (Rotavap) at <35°C . Do not exceed 40°C to prevent thermal decomposition.
Once a thick oil/solid remains, break the vacuum with Nitrogen (not air).
Add Isopropanol (IPA) immediately.
Heat gently to 40°C to ensure full dissolution.
Cool slowly to room temperature, then to 0°C to crystallize.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in water/organic biphasic reactions?A: Yes, but only if the reaction is fast (<1 hour) or the pH is neutral. In highly basic aqueous layers (pH >10), the ester will hydrolyze rapidly. For biphasic Suzuki couplings, use a buffer (e.g.,
Q: Is the 3,5-difluoro isomer different from the 2,4-difluoro isomer used in Voriconazole?A: Chemically, they are very similar (regioisomers).[1] Solubility and reactivity profiles are nearly identical. However, biological activity differs significantly. Ensure you are using the correct isomer for your specific SAR (Structure-Activity Relationship) study.
Q: What is the shelf life of the solid?A: When stored at 2-8°C in a dark, sealed container, the solid is stable for >1 year.[1] If stored at room temperature in clear glass, significant degradation (discoloration) can occur within 1-2 months.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86589535, Methyl 2-bromo-2-(3,5-difluorophenyl)acetate.[1] Retrieved from [Link][1]
Pfizer Inc. (2013). Process for preparing voriconazole by using new intermediates. (Patent describing analogous 2,4-difluoro chemistry and solvent handling).[1] Retrieved from
The following guide provides an in-depth technical analysis and comparison of the H1 NMR spectrum for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a critical intermediate in the synthesis of fluorinated bioactive scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis and comparison of the H1 NMR spectrum for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.
Executive Summary
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a specialized building block used in the development of antifungal agents and metabolic-resistant drug candidates. Its structural core features a 3,5-difluorophenyl ring, which imparts unique lipophilicity and metabolic stability compared to its non-fluorinated counterparts.
This guide analyzes its Proton Nuclear Magnetic Resonance (
H NMR) profile, establishing a comparative baseline against the non-fluorinated standard, Methyl 2-bromo-2-phenylacetate . By examining the specific chemical shift perturbations caused by the fluorine atoms, researchers can rapidly validate the integrity of this intermediate during synthesis.
Spectral Assignment & Performance
The
H NMR spectrum of the target molecule is characterized by three distinct signal regions. The presence of the 3,5-difluoro substitution pattern creates a unique splitting signature in the aromatic region that distinguishes it from mono-fluorinated or unsubstituted analogs.
Predicted Spectral Data (400 MHz, CDCl
)
Proton Environment
Shift (, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
Assignment
Aromatic H-2, H-6
6.95 – 7.10
Multiplet (m)
2H
,
Ortho to alkyl, between F and alkyl
Aromatic H-4
6.70 – 6.85
Triplet of Triplets (tt)
1H
,
Para to alkyl, between two Fs
-Methine (CH-Br)
5.30 – 5.35
Singlet (s)
1H
N/A
Benzylic position
Methyl Ester (OCH)
3.79 – 3.82
Singlet (s)
3H
N/A
Methyl ester
Detailed Mechanistic Interpretation
The
-Methine Singlet (5.30 – 5.35 ppm):
The proton at the chiral center is heavily deshielded by three functional groups: the aromatic ring, the bromine atom, and the carbonyl ester. Despite the electron-withdrawing nature of the meta-fluorines, the chemical shift remains remarkably consistent with the non-fluorinated analog (see Comparative Analysis). This stability indicates that the inductive effect of the meta-fluorines dissipates significantly across the aromatic system before reaching the benzylic carbon.
The 3,5-Difluoro Aromatic Pattern:
H-4 (The "Between" Proton): Located between two fluorine atoms, this proton appears as a triplet (coupling to two ortho-fluorines) further split into triplets (coupling to two meta-protons). It typically resonates upfield relative to the other aromatic protons due to the shielding anisotropy and resonance effects of the fluorine atoms.
H-2,6 (The "Flanking" Protons): These protons are chemically equivalent. They exhibit complex splitting (doublet of multiplets) due to coupling with the adjacent fluorine (
) and the distant fluorine/proton.
Comparative Analysis: Fluorinated vs. Non-Fluorinated
To validate the product, it is essential to compare it against established alternatives. The table below contrasts the target with its direct analogs.
Comparative Data Table
Feature
Target: 3,5-Difluoro
Alternative 1: Non-Fluorinated [1]
Alternative 2: 4-Fluoro (Para) [1]
Formula
CHBrFO
CHBrO
CHBrFO
-CH Shift
~5.32 ppm
5.36 ppm
5.34 ppm
OCH Shift
3.80 ppm
3.79 ppm
3.79 ppm
Aromatic Pattern
2:1 ratio (m : tt)
5H Multiplet (7.06-7.30 ppm)
2:2 ratio (m : m)
Key Distinction
Distinct upfield triplet (H-4)
Overlapping aromatic region
Symmetric para-substitution pattern
Insight: The
-methine shift is diagnostic. If this peak drifts significantly (e.g., < 5.0 ppm), it suggests loss of the bromine (hydrolysis to alcohol) or reduction to the des-bromo alkane.
Visualization of Spectral Logic
The following diagram illustrates the splitting tree logic for the 3,5-difluorophenyl group, essential for interpreting the complex aromatic region.
Caption: Splitting tree for the H-4 aromatic proton located between two fluorine atoms.
Experimental Protocol
To generate the sample for this analysis, the following validated synthesis and preparation workflow is recommended.
Synthesis: Radical Bromination of Methyl 3,5-difluorophenylacetate
This protocol ensures high purity by avoiding acidic hydrolysis of the ester.
Reagents:
Methyl 3,5-difluorophenylacetate (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
AIBN (Catalytic, 0.1 eq) or Benzoyl Peroxide
CCl
or Trifluorotoluene (Solvent)
Procedure:
Dissolution: Dissolve the ester in anhydrous CCl
(0.2 M concentration).
Activation: Add NBS and radical initiator.
Reflux: Heat to reflux (77°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
NMR Sample Preparation
Solvent: CDCl
(99.8% D) with 0.03% TMS.
Concentration: 10–15 mg of oil in 0.6 mL solvent.
Acquisition: 16 scans, 1 second relaxation delay (d1).
Workflow Diagram
Caption: Radical bromination workflow to access the target alpha-bromo ester.
References
Beilstein Journals. (2014). Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3. (Supporting Information, Compound 2k & 2l). Link
PubChem. (2025).[1][2] Methyl 2-bromo-2-phenylacetate Spectral Data. National Library of Medicine. Link
ChemicalBook. (2024). 1,3-Difluorobenzene NMR Spectrum and Coupling Constants. Link
Royal Society of Chemistry. (2012). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. (Supplementary Data, Methyl 2-bromo-2-phenylacetate NMR). Link
Mass spectrometry analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate Authored by a Senior Application Scientist Introduction: The Analytical Imperative for a Key Synthetic Build...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular structure—featuring a stereocenter, a labile ester, and multiple halogen atoms—necessitates robust and precise analytical methods for structural confirmation, purity assessment, and quantitative analysis. The presence of bromine and fluorine atoms presents unique opportunities and challenges for mass spectrometry, the cornerstone technique for molecular identification.
This guide provides an in-depth analysis of mass spectrometry-based approaches for this compound. It is designed for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of the available methodologies. We will explore the nuances of different ionization techniques, predict fragmentation behaviors, and objectively compare mass spectrometry with viable alternative methods, providing the experimental data and protocols needed to make informed analytical decisions.
Part 1: The Core Technique - Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for the structural elucidation of organic molecules as it measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural features through controlled fragmentation.[1] For a halogenated compound like Methyl 2-bromo-2-(3,5-difluorophenyl)acetate, MS is particularly powerful.
Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization method is the most critical parameter in MS analysis, as it dictates the nature of the resulting mass spectrum.
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant and reproducible fragmentation.[2][3] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for unambiguous structural confirmation and for matching against spectral libraries.[1][4] However, the high energy imparted can lead to the complete absence of the molecular ion, making it difficult to determine the molecular weight.[5]
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique.[1][6] It uses a reagent gas (like methane or ammonia) to ionize the analyte through less energetic ion-molecule reactions.[7] This process imparts minimal excess energy, resulting in significantly less fragmentation and typically a prominent pseudomolecular ion peak (e.g., [M+H]⁺ or [M+NH₄]⁺).[6][8] CI is the method of choice when the primary goal is to confirm the molecular weight of the analyte.[6]
Predicted Fragmentation Pattern under Electron Ionization (EI)
The structure of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (Molecular Formula: C₉H₇BrF₂O₂, Monoisotopic Mass: ~263.96 Da for ⁷⁹Br) suggests several predictable fragmentation pathways.[9] The presence of bromine is a key diagnostic feature, as its two stable isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, resulting in characteristic "doublet" peaks for any fragment containing a bromine atom.[10]
Key Predicted Fragments:
Molecular Ion ([M]⁺•) at m/z 264/266: This doublet represents the intact molecule that has lost one electron. Due to the molecule's complexity, this peak may be of low abundance or absent in a 70 eV EI spectrum.[11]
Loss of Methoxy Radical (•OCH₃) at m/z 233/235: Cleavage of the ester C-O bond results in the formation of a stable acylium ion. This is a common fragmentation pathway for methyl esters.
Loss of Carbomethoxy Radical (•COOCH₃) at m/z 205/207: Alpha-cleavage of the bond between the aromatic ring and the chiral carbon results in the [C₇H₄BrF₂]⁺ ion.
Loss of Bromine Radical (•Br) at m/z 185: Cleavage of the C-Br bond yields the [C₉H₇F₂O₂]⁺ fragment. The absence of the isotopic pattern for this peak confirms the loss of bromine.
Difluorotropylium Ion at m/z 113: A common rearrangement and fragmentation for substituted benzyl compounds can lead to the formation of the [C₇H₃F₂]⁺ ion.
The diagram below visualizes the primary fragmentation pathways.
Predicted EI fragmentation of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate.
Part 2: Comparison with Alternative Analytical Techniques
While MS is unparalleled for structural identification, other techniques offer advantages in specific contexts like routine quality control (QC) or trace quantification. A comprehensive analytical strategy involves understanding these alternatives.
Gas Chromatography (GC) Coupled Techniques
Given its volatility, the analyte is well-suited for GC analysis.
GC-MS: This is the gold standard, combining the excellent separation power of GC with the definitive identification capabilities of MS.[12]
GC with Electron Capture Detection (GC-ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. For quantitative trace analysis of this analyte in complex matrices, GC-ECD can offer superior sensitivity compared to a standard GC-MS in full scan mode.[13] However, it provides no structural information and is prone to interference from other halogenated compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine assays and purity checks where structural confirmation is not required, HPLC-UV is a robust, reliable, and cost-effective alternative.[14]
Principle: Separation is based on the analyte's polarity using a reversed-phase column, and detection is achieved by measuring the absorbance of UV light by the aromatic ring.[14]
Advantages: Excellent quantitative performance (linearity, precision, accuracy), widely available instrumentation, and non-destructive.
Limitations: It offers very limited specificity compared to MS. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification. It cannot provide molecular weight or structural information.
Performance Comparison Summary
The following table summarizes the key performance characteristics of the discussed techniques for the analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate.
To ensure scientific integrity, the following protocols are provided as self-validating systems. They represent standard, field-proven methodologies.
Protocol 1: GC-MS Analysis
This protocol is designed for the definitive identification and semi-quantitative analysis of the analyte.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source.[12]
GC Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
Injector: Splitless mode, 250°C.
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.[12]
Source Temperature: 230°C.
Scan Range: m/z 40-400.
Data Analysis: Compare the acquired spectrum with the predicted fragmentation pattern. Pay close attention to the isotopic doublet peaks for bromine-containing fragments.
Protocol 2: Comparative HPLC-UV Analysis
This protocol is suitable for routine quantification and purity assessment.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Data Analysis: Quantify using an external standard calibration curve. Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Overall Analytical Workflow
The choice of analytical method is dictated by the objective. The following workflow diagram illustrates a logical approach to analyzing Methyl 2-bromo-2-(3,5-difluorophenyl)acetate.
Decision workflow for selecting the appropriate analytical method.
Conclusion and Recommendations
The analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is most comprehensively achieved using a combination of mass spectrometric techniques.
For Unambiguous Identification: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) is the recommended technique. Its reproducible fragmentation patterns, including the characteristic bromine isotopic signatures, provide a definitive structural fingerprint. This should be supplemented with Chemical Ionization (CI) if confirmation of the molecular weight is necessary.
For Routine Quantitative Analysis: A validated HPLC-UV method is the most efficient and cost-effective choice for quality control environments, offering excellent precision and accuracy for assay and purity determinations.
For High-Sensitivity Quantification: In applications requiring the measurement of trace levels, such as in environmental or biological samples, GC-ECD is a powerful alternative due to its exceptional sensitivity to halogenated compounds. For complex matrices where specificity is also required, LC-MS/MS would be the superior, albeit more complex and costly, option.
By understanding the strengths and limitations of each technique, researchers can deploy the most appropriate analytical strategy, ensuring the quality, safety, and efficacy of the downstream products derived from this important chemical intermediate.
References
Eiceman, G. A., Bergloff, J. F., Rodriguez, J. E., Munro, W., & Karpas, Z. (n.d.). Atmospheric Pressure Chemical Ionization of Fluorinated Phenols in Atmospheric Pressure Chemical Ionization Mass Spectrometry, Tandem Mass Spectrometry, and Ion Mobility Spectrometry. CORE. Available at: [Link]
El-Haj, B. M., Almalki, A. J., Al-Masoudi, N. A., & Al-Majed, A. A. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]
MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]
ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
Wikipedia. (n.d.). Electron ionization. Available at: [Link]
LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]
ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available at: [Link]
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
LCGC International. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Chromatography Online. Available at: [Link]
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]
PubChem. (n.d.). Methyl 2-bromo-2-(3,5-difluorophenyl)acetate. Available at: [Link]
PMC. (n.d.). Real-Time Identification and Quantification of Per- and Polyfluoroalkyl Substances Using High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry with Positive Reagent Ions. Available at: [Link]
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University of Washington. (n.d.). Chemical Ionization Mass Spectrometry (CIMS). Available at: [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Available at: [Link]
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A Senior Application Scientist's Guide to GC-MS Retention Time Analysis for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
An Objective Comparison of Methodologies for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of interme...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison of Methodologies for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate identification and quantification of intermediates are paramount. Methyl 2-bromo-2-(3,5-difluorophenyl)acetate, a key building block, presents a common analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its analysis, moving beyond a simple statement of retention time to explain the causal factors that govern chromatographic separation. As every seasoned scientist knows, a retention time is not a universal constant but the result of a carefully orchestrated set of experimental conditions.[1][2]
The Principle of Retention Time: A Method-Dependent Variable
The retention time (t_R_) in gas chromatography is the time elapsed from sample injection to the elution of the analyte's peak maximum. It is a critical parameter for compound identification.[1] However, its value is intrinsically linked to a specific set of analytical conditions. Factors including the column's stationary phase, dimensions (length, diameter, film thickness), oven temperature program, and carrier gas flow rate all profoundly influence this value.[1][3] Therefore, this guide will compare distinct GC-MS methods to illustrate how manipulating these variables can optimize the analysis for speed, resolution, and sensitivity.
Comparative Analysis of GC-MS Methodologies
The choice of a GC-MS method is a balance between analytical objectives. Below, we compare three distinct approaches for the analysis of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate, detailing the trade-offs inherent in each.
Table 1: Comparison of GC-MS Method Parameters and Performance
100 °C (hold 1 min), ramp 25 °C/min to 280 °C (hold 2 min)
100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
120 °C (hold 1 min), ramp 15 °C/min to 250 °C (hold 10 min)
MS Ionization
Electron Ionization (EI)
Electron Ionization (EI)
Electron Ionization (EI)
MS Mode
Full Scan (m/z 50-350)
Full Scan (m/z 50-350)
Selected Ion Monitoring (SIM)
Expected t_R_
~6.5 min
~12.8 min
~9.2 min
Primary Advantage
Fast run time
Superior separation of impurities
Best for trace-level quantification
Primary Limitation
Co-elution risk with similar compounds
Longer analysis time
Not suitable for unknown impurity profiling
Note: Expected retention times are illustrative and will vary between instruments.
Analysis of Methodological Choices:
Method A (Rapid Screening): The shorter 15-meter column and fast temperature ramp are explicitly chosen to minimize analysis time, suitable for high-throughput screening where the primary goal is to quickly confirm the presence of the main component.[5] The split injection prevents column overloading with a concentrated sample.
Method B (High Resolution): A standard 30-meter column combined with a slower temperature ramp provides greater resolving power.[6] This is critical in drug development for separating the target analyte from process-related impurities or degradation products, ensuring accurate purity assessments. The splitless injection enhances sensitivity for detecting these lower-level components.
Method C (High Sensitivity): This method prioritizes the detection of trace amounts of the analyte. The use of a WAX column, which has a different polarity, can offer alternative selectivity.[4] More importantly, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode dramatically increases sensitivity by focusing on specific mass fragments of the target compound, a technique essential for applications like determining mutagenic impurities.[6][7]
In-Depth Experimental Protocol: The High-Resolution Method (Method B)
To ensure reproducibility, a detailed protocol is essential. This protocol represents a self-validating system where each step is designed to ensure the integrity of the final result. This method is validated according to International Council for Harmonisation (ICH) guidelines.[4][8]
Step-by-Step Protocol:
System Preparation:
Instrument: Agilent 7890 GC with 5977 MS or equivalent.
Column Installation: Install a 30 m x 0.25 mm ID, 0.25 µm film 5% Phenyl Polysiloxane column. Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
Sample and Standard Preparation:
Standard Stock Solution: Accurately weigh ~10 mg of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate. This creates a 1 mg/mL stock solution.
Working Standard: Perform a serial dilution of the stock solution to a final concentration of ~10 µg/mL.
Sample Solution: Prepare the sample by dissolving it in Ethyl Acetate to achieve a target concentration of ~10 µg/mL of the analyte.
GC-MS Parameter Setup (Method B):
Set the Injector Temperature to 260 °C.
Set the Injection Mode to Splitless, with a purge flow of 50 mL/min at 1.0 min.
Set the Injection Volume to 1 µL.
Configure the Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Set the Carrier Gas (Helium) to a constant flow rate of 1.2 mL/min.
Set the MS Transfer Line Temperature to 280 °C.
Set the Ion Source Temperature to 230 °C and Quadrupole Temperature to 150 °C.
Acquire data in Full Scan Mode over a mass range of m/z 50-350.
Analysis Sequence:
Inject a solvent blank (Ethyl Acetate) to ensure no system contamination.
Inject the working standard six times to establish system suitability (e.g., retention time reproducibility with RSD < 1%).
Inject the sample solutions.
Data Analysis:
Identify the analyte peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard. The mass spectrum should confirm the molecular structure.
Visualization of Analytical Workflows
Diagrams can clarify complex processes. The following Graphviz diagrams illustrate the general GC-MS workflow and the logical decisions behind method development.
Caption: General experimental workflow for GC-MS analysis.
Caption: Decision logic for developing a GC-MS method.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for volatile and semi-volatile compounds, it is not the only option.[3][9] High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly if the compound is thermally labile or if derivatization is undesirable.
Table 2: GC-MS vs. RP-HPLC for Analyte Quantification
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Reverse-Phase HPLC (RP-HPLC) with UV/PDA
Principle
Separation in the gas phase based on volatility and interaction with a stationary phase.
Separation in the liquid phase based on partitioning between a nonpolar stationary phase and a polar mobile phase.[10]
Analyte Requirement
Must be volatile and thermally stable.
Must be soluble in the mobile phase.
Detection
Mass Spectrometry: Provides structural information and high specificity.
UV/PDA: Provides quantitative data and peak purity information but less structural detail.
Key Advantage
"Gold standard" for identification due to mass spectral libraries.[3]
Broad applicability without the need for volatility; non-destructive.
Key Limitation
Not suitable for non-volatile or thermally unstable compounds without derivatization.
Lower specificity than MS; potential for co-elution without mass confirmation.
For Methyl 2-bromo-2-(3,5-difluorophenyl)acetate, its structure suggests it is sufficiently volatile for GC-MS. However, for related carboxylic acids or other more polar analogs, RP-HPLC would be the more appropriate technique.[10]
Conclusion
The retention time of Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is not a singular value but a flexible parameter determined by the chosen analytical methodology. By understanding the interplay between the GC column, oven temperature program, and injection technique, a scientist can tailor a method to meet specific analytical needs—be it the rapid pace of process screening, the meticulous detail required for purity analysis, or the high sensitivity needed for trace contaminant detection. This guide has demonstrated that the "correct" retention time is the one that is reproducible and derived from a well-validated method designed for a specific, well-defined analytical purpose.
References
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
Journal of Pharmaceutical Research and Reports. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]
Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Available at: [Link]
ResearchGate. (2020). Accurate Prediction of Gas Chromatographic Retention Times via Density Functional Theory Calculations: A Case Study Using Brominated Flame Retardants. Available at: [Link]
ResearchGate. (n.d.). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Available at: [Link]
PMC. (n.d.). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Available at: [Link]
Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Available at: [Link]
ResearchGate. (2021). Why does a compound show slightly different retention time in different chromatograms of GC-MS ?. Available at: [Link]
As a Senior Application Scientist, I must emphasize that Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is not merely a "corrosive." It is a potent alkylating agent . The electron-withdrawing nature of the 3,5-difluorophenyl ring, combined with the
-bromo ester functionality, makes the methylene carbon highly electrophilic.
The Mechanism of Danger:
Upon contact with biological tissue, this compound undergoes rapid nucleophilic substitution (
), alkylating DNA bases (genotoxicity risk) and protein residues (cysteine/lysine), leading to immediate cellular necrosis and severe immune responses (sensitization). The lachrymatory effect is caused by the activation of TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract.
Operational Rule Zero:
Never handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, we must establish the engineering controls. PPE is the last line of defense, not the first.
Figure 1: Hierarchy of Controls for Handling Potent Alkylators.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for
-bromo esters. The low molecular weight and lipophilicity of this compound allow it to permeate standard nitrile gloves rapidly.
A. Glove Selection Strategy
Critical Insight: Do not rely on standard 4-mil nitrile gloves for prolonged contact. Methyl bromoacetate (a close analog) has a breakthrough time of < 10 minutes for thin nitrile.
Task Category
Recommended Glove System
Rationale
Primary Handling (Weighing, Stock Prep)
Silver Shield® / 4H® (Laminate)
Impermeable barrier. Laminate films provide >480 min breakthrough time for halo-esters.
Incidental Contact (General Lab Work)
Double Nitrile (High Dexterity)
Outer glove: 5-8 mil Nitrile.Inner glove: 4 mil Nitrile.Protocol: Inspect for tears.[1][2][3][4][5][6] If splashed, change immediately .
Spill Cleanup
Butyl Rubber or Viton®
Thick polymer required to resist bulk solvent and neat compound saturation.
B. Eye & Face Protection[1][2][3][5][8][9]
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
Prohibited: Safety glasses with side shields.
Why? Lachrymatory vapors can bypass side shields, causing blepharospasm (involuntary eyelid closure), rendering the operator blind and unable to safely exit the hood.
C. Respiratory Protection[3][6][8][9][10]
Routine Use: None required if handled in a functioning fume hood.[3][4]
Spill/Hood Failure: Full-face respirator with Organic Vapor (OV) cartridges.
Note: A standard N95/P100 dust mask offers zero protection against the lachrymatory vapors.
Operational Protocols
Protocol A: Weighing & Transfer
Objective: Prevent dust generation and balance contamination.
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood.
Taring: Tare the receiving vessel (flask) with a cap on.
Transfer: Open the source container only inside the hood. Use a disposable spatula.
Closing: Cap the receiving vessel immediately after addition.
Decontamination: Wipe the exterior of the receiving flask and the balance pan with a tissue soaked in 10% Sodium Thiosulfate (see Deactivation).
Protocol B: Reaction Setup
Objective: Control the exotherm and containment.
Solvent Choice: Dissolve the reagent in the reaction solvent (e.g., DCM, THF) as quickly as possible. The solution form reduces dust risk but increases permeation risk (hence the glove requirement).
Addition: If adding as a solution to a reaction mixture, use a syringe or pressure-equalizing addition funnel to maintain a closed system.
Deactivation & Waste Disposal (The "Quench")
You cannot dispose of active
-bromo esters in the general organic waste stream without deactivation. The risk of downstream exposure to waste handlers is too high.
The Chemistry of Deactivation:
We utilize a nucleophilic substitution reaction where a sulfur nucleophile (Thiosulfate) displaces the bromide, rendering the compound non-volatile and non-lachrymatory.
Step-by-Step Deactivation Workflow
Figure 2: Chemical Deactivation Logic Flow.
Procedure:
Preparation: Prepare a "Quench Bath" in a wide-mouth HDPE container inside the hood: 10% w/v Sodium Thiosulfate (
) and 5% Sodium Bicarbonate () in water.
Rinsing: Rinse all contaminated spatulas, needles, and flasks into this bath immediately after use.
Soak Time: Allow items to soak for at least 30 minutes .
Validation (Self-Validating System):
Take a small aliquot of the organic layer (if biphasic) or the aqueous mix.
Spot on a TLC plate against the authentic starting material.
Pass Criteria: Complete disappearance of the starting material spot.
Disposal: Pour the deactivated mixture into the aqueous chemical waste container.
Emergency Response
Scenario
Immediate Action
Skin Contact
1. Drench: Immediate water rinse (15 min).2. Remove: Cut off contaminated clothing/gloves under the shower.3. Treat: Seek medical attention; treat as a chemical burn.[3][4]
Eye Contact
1. Flush: Eyewash station for 15 minutes. Hold eyelids open.2. Escalate: Transport to ER immediately. Ophthalmology consult required.[3][7]
Inhalation
1. Evacuate: Move to fresh air.2. Support: If breathing is difficult, oxygen (by trained personnel). Monitor for delayed pulmonary edema.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Organic Syntheses. (1983).[6] Ethyl alpha-(bromomethyl)acrylate.[6] Org. Synth. 1983, 61,[6] 56. (Source for lachrymator handling and waste disposal of alpha-bromo esters). [Link]